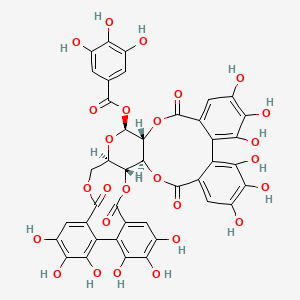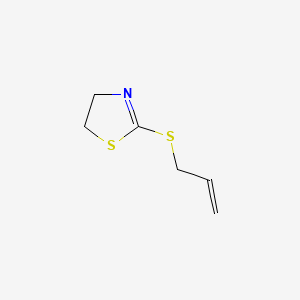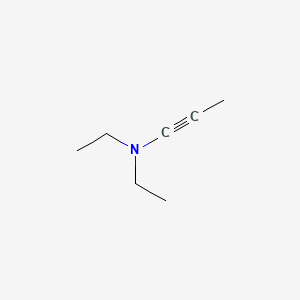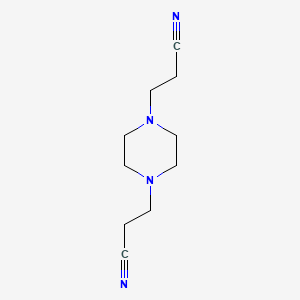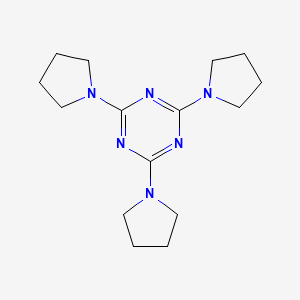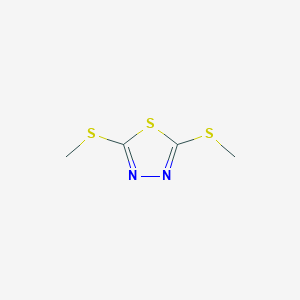
2,5-Bis(methylsulfanyl)-1,3,4-thiadiazole
Descripción general
Descripción
2,5-Bis(methylsulfanyl)-1,3,4-thiadiazole (2,5-DMST) is an organic compound, classified as a sulfonamide, which has a wide range of applications in the scientific research field. It is primarily used in the synthesis of organic compounds, as well as in the study of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
2,5-Bis(methylsulfanyl)-1,3,4-thiadiazole derivatives have shown significant potential in the field of corrosion inhibition. Studies reveal their effectiveness as corrosion inhibitors for mild steel in acidic environments, such as hydrochloric and sulfuric acid solutions. These compounds demonstrate a strong ability to adsorb on steel surfaces, thereby inhibiting corrosion processes. Investigations using techniques like weight loss measurements, Tafel polarization, electrochemical impedance spectroscopy (EIS), and X-ray photoelectron spectroscopy have validated their inhibitory action (Lebrini et al., 2007), (Bentiss et al., 2007).
Organometallic Materials and Crystal Engineering
1,3,4-Thiadiazoles, including 2,5-bis(methylsulfanyl)-1,3,4-thiadiazole, have been identified as excellent precursors in crystal engineering of organometallic materials. Their utility extends to forming complexes with transition metal ions, leading to the development of new crystalline copper(I) π-complexes. This has implications in the fields of medicine, agriculture, and materials chemistry (Ardan et al., 2017).
Redox Reactions and Molecular Studies
The thiadiazole derivatives are also studied for their redox behavior. Investigations into the reduction and oxidation peak potentials of poly[dithio-2,5-(1,3,4-thiadiazole)] and related compounds provide insights into the cleavage and formation of disulfide bonds. These studies are significant for understanding the electrochemical properties of these compounds (Shouji & Oyama, 1996).
Pharmaceutical Research and Drug Design
In the pharmaceutical domain, 1,3,4-thiadiazole derivatives, including 2,5-bis(methylsulfanyl)-1,3,4-thiadiazole, serve as key structures in the design of various pharmacological agents. They are explored for their potential in treating a range of conditions, including antimicrobial, anti-inflammatory, and antitumor activities. The exploration of their molecular structure and properties aids in the development of new therapeutic agents (Gomha et al., 2016).
Propiedades
IUPAC Name |
2,5-bis(methylsulfanyl)-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S3/c1-7-3-5-6-4(8-2)9-3/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVACELPFXBLHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(S1)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70294434 | |
| Record name | 2,5-Bis(methylsulfanyl)-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70294434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Bis(methylsulfanyl)-1,3,4-thiadiazole | |
CAS RN |
7653-69-2 | |
| Record name | 7653-69-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96613 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Bis(methylsulfanyl)-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70294434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






